molecular formula C13H9Cl3N2OS B5246804 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE

2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE

Cat. No.: B5246804
M. Wt: 347.6 g/mol
InChI Key: BOPOZORKUKNJNA-UHFFFAOYSA-N
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Description

2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridylsulfanyl group and a trichlorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyridylsulfanyl Intermediate: This step involves the reaction of 2-chloropyridine with a thiol reagent under basic conditions to form the pyridylsulfanyl intermediate.

    Acylation Reaction: The pyridylsulfanyl intermediate is then reacted with 2,4,5-trichlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atoms on the trichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the pyridylsulfanyl and trichlorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-PYRIDINYLSULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE: Similar structure but with one less chlorine atom.

    2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The trichlorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with fewer or different halogen substitutions.

Properties

IUPAC Name

2-pyridin-2-ylsulfanyl-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2OS/c14-8-5-10(16)11(6-9(8)15)18-12(19)7-20-13-3-1-2-4-17-13/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPOZORKUKNJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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